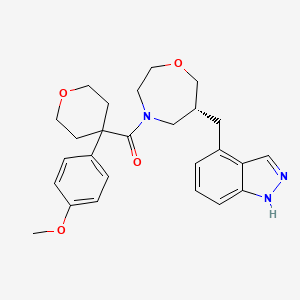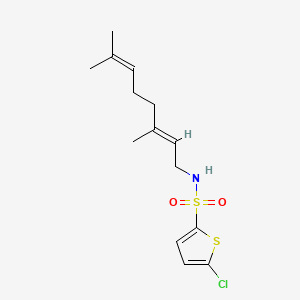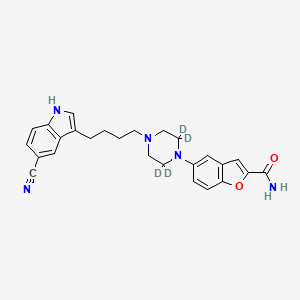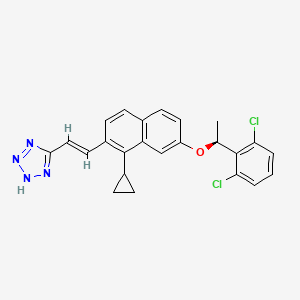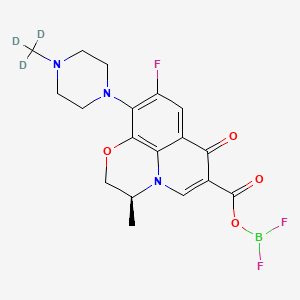
(3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound with a unique structure It is characterized by the presence of an ethynyl group attached to a tetrahydropyran ring, which is further substituted with four acetate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves multiple steps. One common approach is the use of a copper-catalyzed oxidative dehydrogenative annulation reaction. This method involves the reaction of O-acyl oximes with α-amino ketones in the presence of a copper catalyst . The reaction conditions include the use of specific solvents and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products.
Reduction: The compound can undergo reduction reactions, particularly at the ethynyl group.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperature control, and the use of catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
(3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions. Its structural features make it a valuable tool for probing biological systems.
Medicine: Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to undergo various chemical modifications makes it a versatile candidate for medicinal chemistry.
Industry: Used in the development of new materials and chemical processes. Its reactivity and stability under different conditions make it suitable for industrial applications.
作用机制
The mechanism of action of (3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the acetate groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with a similar structure but different functional groups.
Cobaltosic oxide doped with tin: Although not structurally similar, it shares some chemical reactivity characteristics with (3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate.
Uniqueness
This compound is unique due to its combination of an ethynyl group and multiple acetate groups attached to a tetrahydropyran ring. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
属性
分子式 |
C15H18O9 |
|---|---|
分子量 |
342.30 g/mol |
IUPAC 名称 |
[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethynyloxan-3-yl] acetate |
InChI |
InChI=1S/C15H18O9/c1-6-11-12(20-7(2)16)13(21-8(3)17)14(22-9(4)18)15(24-11)23-10(5)19/h1,11-15H,2-5H3/t11-,12+,13+,14-,15?/m0/s1 |
InChI 键 |
FVDSJNFPNWVBGX-LUNVINKVSA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@@H](OC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)C#C |
规范 SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


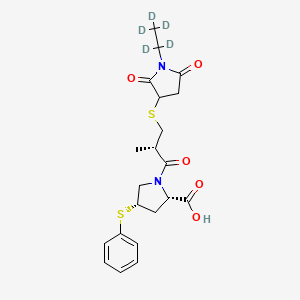


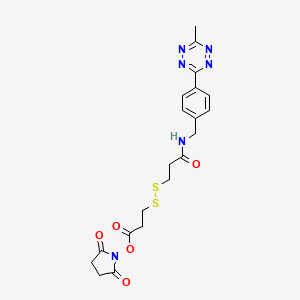
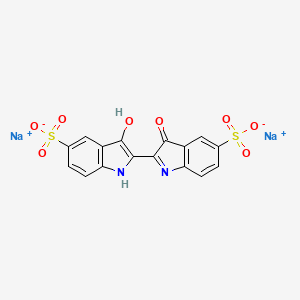
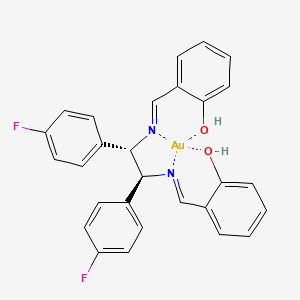
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
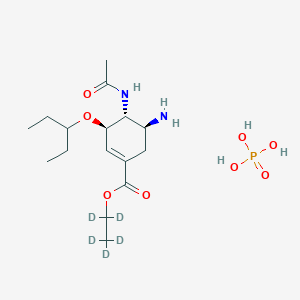
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)
